3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the desired benzamide derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.
Reduction: Formation of 3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]aniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]aniline
- 3-hydroxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-11-9-12(2)14(4)17(13(11)3)19-22-23-20(26-19)21-18(24)15-7-6-8-16(10-15)25-5/h6-10H,1-5H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYZCWVGLYNMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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